3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The multi-step synthesis involves the use of various reagents and techniques, including spectral (UV-Vis, FT-IR, MS, 1H- and 13C-NMR) data and elemental analysis results .Molecular Structure Analysis
The molecular structure of “3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid” can be analyzed using various spectroscopic techniques, including UV-Vis, FT-IR, MS, 1H- and 13C-NMR .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be analyzed using various techniques. For instance, electrophilic aromatic substitution is a common type of reaction involving aromatic rings .Scientific Research Applications
Molecular Structure Analysis
The molecule of 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid consists of three nearly planar segments, including a benzopyranone group, a chlorophenyl ring, and an ethene group with adjacent substituents. This structural characteristic has been studied to understand the molecular interactions and conformations (Krishnaiah et al., 1995).
Role in Plant Stress Tolerance
Benzoic acid derivatives, including this compound, have been evaluated for their role in inducing multiple stress tolerance in plants. These compounds have been found effective in imparting tolerance to heat, drought, and chilling stress, similar to salicylic and acetylsalicylic acids (Senaratna et al., 2004).
Meta-C–H Functionalization in Organic Synthesis
The compound plays a significant role in meta-C–H olefination of benzoic acid derivatives, which is crucial for step-economical organic synthesis. This process involves using a nitrile-based sulfonamide template and molecular oxygen as the terminal oxidant, representing a significant advancement in the field of organic chemistry (Li et al., 2016).
Application in Organic Electronic Devices
Benzoic acid derivatives, including this compound, have shown promising results in enhancing the performance of organic electronic devices. For instance, they have been used to treat conducting polymers, improving the conductivity and overall performance in devices like organic light-emitting devices (OLEDs) (Kang, Kim, & Kim, 2021).
Environmental Impact and Transformation
Studies have also explored the environmental impact and transformation mechanisms of benzoic acid derivatives. For example, research on benzophenone-4 (a related compound) has revealed its transformation routes in water treatment systems, which can have significant implications for the environmental fate of such compounds (Xiao et al., 2013).
Properties
IUPAC Name |
3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4S/c16-13-6-4-11(5-7-13)8-9-22(20,21)17-14-3-1-2-12(10-14)15(18)19/h1-10,17H,(H,18,19)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMQCUDYHLZWGD-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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